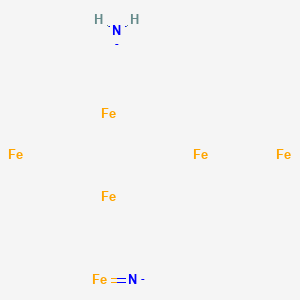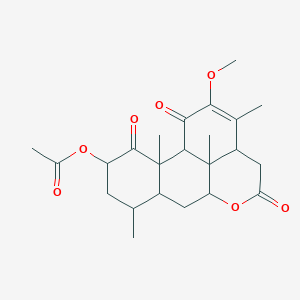
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt: is a chemical compound with the molecular formula C12H16N2O4S·C12H23N and a molecular weight of 465.65 g/mol . It is commonly used in peptide synthesis as a protecting group for amino acids . The compound appears as a light yellow to brown powder or crystal and has a melting point of approximately 190°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt typically involves the reaction of L-isoleucine with 2-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .
Chemical Reactions Analysis
Types of Reactions: N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The sulfenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is widely used in peptide synthesis as a protecting group for amino acids . It helps in the selective protection of amino groups, allowing for the stepwise synthesis of peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms . It serves as a tool for modifying peptides and proteins to investigate their structure and function .
Medicine: The compound is used in the development of peptide-based drugs . It aids in the synthesis of therapeutic peptides with improved stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the synthesis of complex organic molecules for various applications .
Mechanism of Action
The mechanism of action of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt involves the selective protection of amino groups in peptides . The nitrophenylsulfenyl group forms a stable bond with the amino group, preventing unwanted side reactions during peptide synthesis . This protection is reversible, allowing for the deprotection of the amino group under mild conditions . The compound targets amino groups and pathways involved in peptide synthesis .
Comparison with Similar Compounds
- N-2-Nitrophenylsulfenyl-L-hydroxyproline Dicyclohexylammonium Salt
- N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt
- N-2-Nitrophenylsulfenyl-L-leucine Dicyclohexylammonium Salt
Comparison: N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is unique due to its specific application in the protection of L-isoleucine . Compared to similar compounds, it offers better selectivity and stability in peptide synthesis . The choice of compound depends on the specific amino acid being protected and the desired properties of the final peptide .
Properties
Molecular Formula |
C24H39N3O4S |
|---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2 |
InChI Key |
IBYYSIWLIRUKII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12325977.png)
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12325980.png)






![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)

![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)
![1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12326039.png)

